(3-Chloro-4-fluorophenyl)thiourea
Overview
Description
(3-Chloro-4-fluorophenyl)thiourea is an organosulfur compound with the molecular formula C7H6ClFN2S. It is a derivative of thiourea, where the phenyl ring is substituted with chlorine and fluorine atoms at the 3 and 4 positions, respectively. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Thiourea derivatives, in general, have been known to exhibit diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
Mode of Action
It is known that thiourea derivatives interact with their targets, leading to changes that result in their biological effects .
Biochemical Pathways
Given the diverse biological applications of thiourea derivatives, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
The compound is a solid at 20°c and has a melting point of 180°c . These properties could potentially impact its bioavailability.
Result of Action
Thiourea derivatives have been shown to possess numerous beneficial properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antitubercular, and antimalarial effects .
Action Environment
It is known that the compound should be stored under inert gas and should avoid air .
Biochemical Analysis
Biochemical Properties
Role in Biochemical Reactions:(3-Chloro-4-fluorophenyl)thiourea: interacts with various biomolecules, including enzymes and proteins. Specifically, it inhibits the activity of tyrosinase (TYR), an enzyme involved in melanin production. By binding to the catalytic site of TYR, this compound interferes with the conversion of L-tyrosine and L-DOPA to dopaquinone, a melanin precursor within melanosomes .
Cellular Effects
Impact on Cell Function:Molecular Mechanism
Mechanism of Action: At the molecular level, this compound exerts its effects by binding to TYR. The 3-chloro-4-fluorophenyl fragment plays a crucial role in establishing profitable contacts with the catalytic site of TYR. Docking analysis confirms its potency as an inhibitor, surpassing reference compounds .
Metabolic Pathways
Involvement in Metabolism:Subcellular Localization
Targeting Signals and Modifications:Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-fluorophenyl)thiourea typically involves the reaction of 3-chloro-4-fluoroaniline with thiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with ammonia or an amine to yield the desired thiourea derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-4-fluorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce amines .
Scientific Research Applications
(3-Chloro-4-fluorophenyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of dyes, elastomers, and other industrial materials.
Comparison with Similar Compounds
- 3-Fluoro-4-chlorophenylthiourea
- 4-(Oxazol-5-yl)phenylthiourea
- 3,4-Dichlorophenylthiourea
Comparison: (3-Chloro-4-fluorophenyl)thiourea is unique due to the specific positioning of chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits enhanced antimicrobial and anticancer activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2S/c8-5-3-4(11-7(10)12)1-2-6(5)9/h1-3H,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJVZVPEMXLKOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351607 | |
Record name | 3-chloro-4-fluorophenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154371-25-2 | |
Record name | 3-chloro-4-fluorophenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Chloro-4-fluorophenyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.